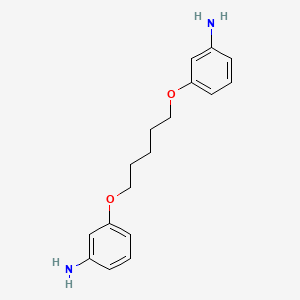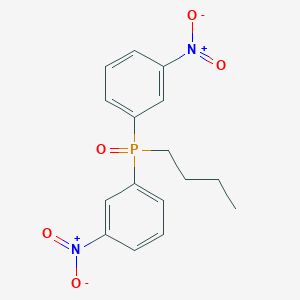
Butylbis(3-nitrophenyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylbis(3-nitrophenyl)phosphine oxide is a phosphorus-containing compound with the chemical formula C16H17N2O5P This compound is known for its unique structural properties, which include a butyl group and two 3-nitrophenyl groups attached to a phosphine oxide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butylbis(3-nitrophenyl)phosphine oxide typically involves the reaction of butylphosphine oxide with 3-nitrobenzene derivatives. One common method is the nucleophilic substitution reaction, where butylphosphine oxide reacts with 3-nitrochlorobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
化学反応の分析
Types of Reactions
Butylbis(3-nitrophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butylbis(3-aminophenyl)phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are employed under aprotic solvent conditions.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, amino-substituted phosphine oxides, and other functionalized phosphine oxides depending on the specific reaction conditions and reagents used .
科学的研究の応用
Butylbis(3-nitrophenyl)phosphine oxide has several scientific research applications:
Flame Retardancy: It is used as a flame retardant in polymers such as acrylonitrile–butadiene–styrene (ABS) and epoxy resins. .
Polymer Chemistry: It is utilized in the synthesis of phosphorus-containing polyethers and polyimides, which have applications in high-performance materials and lithium-ion batteries.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with improved thermal stability and mechanical strength.
作用機序
The mechanism by which butylbis(3-nitrophenyl)phosphine oxide exerts its effects, particularly in flame retardancy, involves both gas-phase and condensed-phase actions. In the gas phase, the compound releases phosphorus-containing radicals that inhibit flame propagation. In the condensed phase, it forms a protective char layer that insulates the underlying material from heat and oxygen, thereby preventing further combustion .
類似化合物との比較
Similar Compounds
Tris(3-nitrophenyl)phosphine oxide: Another phosphorus-containing flame retardant with similar applications in polymers.
Butylbis(hydroxymethyl)phosphine oxide: Used in the synthesis of polyethers for lithium-ion batteries.
Tris(4-nitrophenyl)phosphine oxide: A similar compound with different substitution patterns on the phenyl rings.
Uniqueness
Butylbis(3-nitrophenyl)phosphine oxide is unique due to its specific combination of butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in multiple scientific and industrial applications .
特性
分子式 |
C16H17N2O5P |
|---|---|
分子量 |
348.29 g/mol |
IUPAC名 |
1-[butyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H17N2O5P/c1-2-3-10-24(23,15-8-4-6-13(11-15)17(19)20)16-9-5-7-14(12-16)18(21)22/h4-9,11-12H,2-3,10H2,1H3 |
InChIキー |
KENGYENMGRNWDA-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




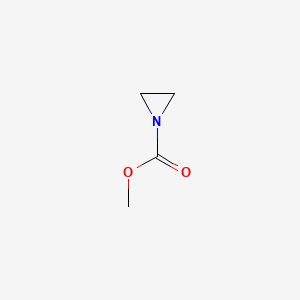
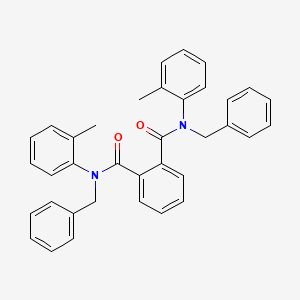
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
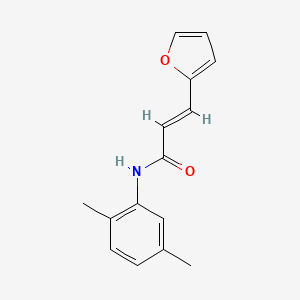

![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

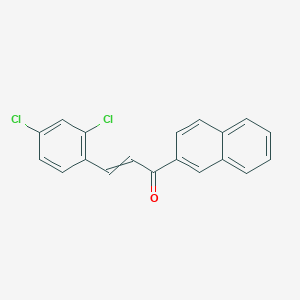
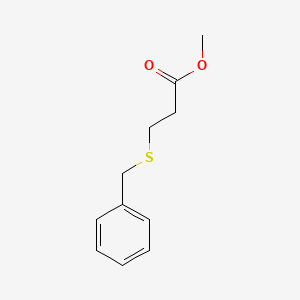
![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)
